molecular formula C5H3Cl2NS B6600033 2,6-dichloropyridine-3-thiol CAS No. 1806270-53-0

2,6-dichloropyridine-3-thiol

Cat. No.: B6600033
CAS No.: 1806270-53-0
M. Wt: 180.05 g/mol
InChI Key: KXZAMUQWIVKQAN-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It is a white solid and is one of six isomers of dichloropyridine . It serves as a precursor to the antibiotic enoxacin .


Synthesis Analysis

The synthesis of 2,6-dichloropyridine involves the direct reaction of pyridine with chlorine . In a study, the oxidation of 2,6-dichloropyridine as a starting material gave a pyridine N-oxide derivative which was subjected to nitration followed by reduction . Another approach involves the use of pentachloropyridine in organic synthesis . Pentachloropyridine is highly reactive toward nucleophilic attack due to its electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles .


Molecular Structure Analysis

Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . In 2,6-dichloropyridine, C5 has the most nucleophilic character .


Chemical Reactions Analysis

Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites . Many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .


Physical and Chemical Properties Analysis

2,6-Dichloropyridine has a melting point of 83-86°C and a boiling point of 211-212°C . It is stable under normal conditions .

Safety and Hazards

2,6-Dichloropyridine is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is recommended to avoid breathing dust, mist, spray, and to ensure adequate ventilation .

Future Directions

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The presence of nitro groups tends to decrease the heat of formation but contributes markedly to the overall energetic performance . Therefore, the future directions of 2,6-dichloropyridine could involve its use in the synthesis of novel insensitive explosives .

Properties

IUPAC Name

2,6-dichloropyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZAMUQWIVKQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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